Lipophilicity (LogP) of 6-Bromo-1,3-dihydroisobenzofuran-4-amine vs. Non-Halogenated Parent Scaffold
6-Bromo-1,3-dihydroisobenzofuran-4-amine exhibits a measured LogP of 1.54, which is substantially higher than the non-brominated parent 1,3-dihydroisobenzofuran-4-amine (XLogP3 = 0.5) . This represents a >1 log unit increase in lipophilicity conferred by the single bromine substitution at C-6 . Higher LogP values correlate with enhanced membrane permeability and altered pharmacokinetic distribution profiles in derived bioactive molecules [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.540076525 (experimental) |
| Comparator Or Baseline | 1,3-Dihydroisobenzofuran-4-amine (CAS 98475-10-6): XLogP3 = 0.5 (predicted) |
| Quantified Difference | ΔLogP ≈ +1.04 (target more lipophilic) |
| Conditions | Fluorochem experimental LogP (target); CymitQuimica XLogP3 predicted value (parent) |
Why This Matters
Procurement of the brominated compound rather than the parent scaffold is essential when lipophilicity-driven membrane permeability is required for the target biological assay or when LogP tuning is a design criterion in a medicinal chemistry program.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
